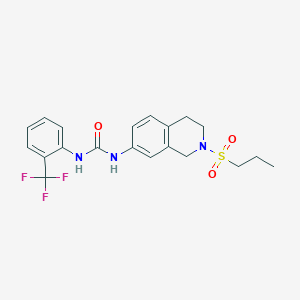![molecular formula C16H19FN4O2S B2799968 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine CAS No. 2380060-28-4](/img/structure/B2799968.png)
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethanesulfonyl group, a fluorine atom, and a phenyl group attached to a pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the product.
化学反应分析
Types of Reactions
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfonyl group results in sulfone derivatives, while nucleophilic substitution can yield various substituted pyrimidines with potential biological activity.
科学研究应用
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
作用机制
The mechanism of action of 4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar pyrimidine core and piperazine ring but differs in the substituents attached to the rings.
7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another compound with a piperazine ring and fluorine atom, used in antimicrobial research.
Uniqueness
4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group enhances its solubility and reactivity, while the fluorine atom contributes to its stability and bioactivity. These features make it a valuable compound for diverse research applications.
属性
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-2-24(22,23)21-10-8-20(9-11-21)16-14(17)15(18-12-19-16)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNGTSJAVIAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)
![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)
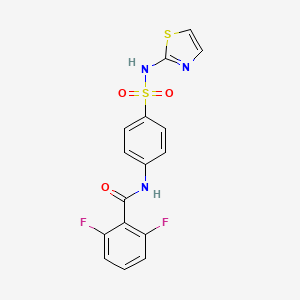
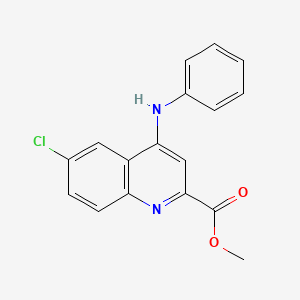
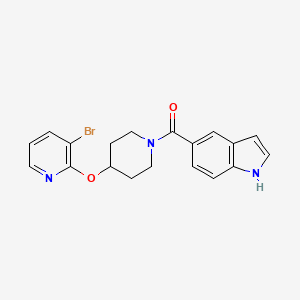
![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)
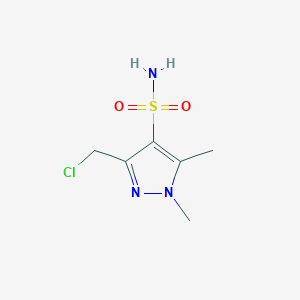
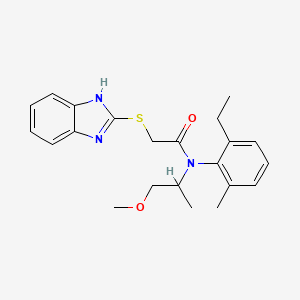
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)
![methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2799906.png)
